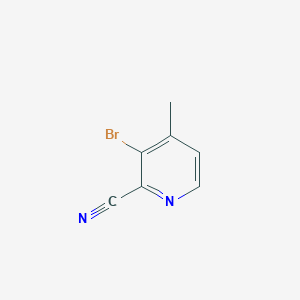

3-Bromo-4-methylpicolinonitrile

Beschreibung

3-Bromo-4-methylpicolinonitrile (CAS: 717843-45-3) is a brominated pyridine derivative featuring a nitrile group at the 2-position, a methyl group at the 4-position, and a bromine atom at the 3-position of the pyridine ring. Its molecular formula is inferred as C₇H₅BrN₂ based on structural analogs like 3-Bromo-5-methylpicolinonitrile (C₇H₅BrN₂) . This compound is a versatile intermediate in pharmaceutical and agrochemical synthesis, leveraging the reactivity of its bromine and nitrile groups for cross-coupling reactions and functional group transformations. It is typically supplied at 95% purity (HPLC-grade) with the catalog reference MFCD12761209 .

Eigenschaften

IUPAC Name |

3-bromo-4-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c1-5-2-3-10-6(4-9)7(5)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVRTASSYFBLLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620664 | |

| Record name | 3-Bromo-4-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717843-45-3 | |

| Record name | 3-Bromo-4-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methylpicolinonitrile typically involves the bromination of 4-methylpicolinonitrile. One common method is the reaction of 4-methylpicolinonitrile with bromine in the presence of a suitable solvent like acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of 3-Bromo-4-methylpicolinonitrile follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified using techniques like recrystallization or column chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-4-methylpicolinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.

Reduction Reactions: Reducing agents like LiAlH4 in dry ether or tetrahydrofuran (THF).

Major Products:

Substitution Reactions: Products depend on the nucleophile used, such as 3-alkoxy-4-methylpicolinonitrile.

Coupling Reactions: Biaryl compounds with various functional groups.

Reduction Reactions: 3-bromo-4-methylpicolinamines.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Bromo-4-methylpicolinonitrile is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology and Medicine: It is used in the development of biologically active molecules, including potential drug candidates for various diseases.

Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Bromo-4-methylpicolinonitrile depends on its application. In coupling reactions, it acts as a substrate that undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds . In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with, which could include enzyme inhibition or receptor modulation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional similarities of 3-Bromo-4-methylpicolinonitrile to other brominated pyridine derivatives are critical for understanding its reactivity and applications. Below is a comparative analysis:

Table 1: Key Properties of 3-Bromo-4-methylpicolinonitrile and Analogous Compounds

Structural and Reactivity Differences

- Substituent Positioning: The placement of bromine and methyl groups dictates reactivity. For example, 3-Bromo-4-methylpicolinonitrile’s 4-methyl group introduces steric hindrance, slowing reactions at the 4-position compared to 3-Bromo-5-methylpicolinonitrile, where the methyl group is distal to the bromine .

- Electronic Effects: 5-Bromo-4-methylnicotinonitrile (a nicotinonitrile isomer) exhibits altered electronic properties due to the nitrogen’s position in the ring, reducing its suitability for Buchwald-Hartwig aminations compared to picolinonitrile derivatives .

- Halogen Diversity: Compounds like 4-Bromo-3-chloroquinoline (CAS: 1209339-16-1) demonstrate enhanced electrophilicity due to dual halogenation, enabling sequential functionalization .

Biologische Aktivität

3-Bromo-4-methylpicolinonitrile (CAS No. 717843-45-3) is an organic compound characterized by a bromine atom at the 3-position of a pyridine ring, a methyl group at the 4-position, and a nitrile group at the 2-position. Its molecular formula is with a molecular weight of approximately 197.03 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications.

The structural features of 3-Bromo-4-methylpicolinonitrile contribute to its reactivity and biological interactions. The compound's properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C7H5BrN2 |

| Molecular Weight | 197.03 g/mol |

| Boiling Point | Not available |

| Log P (octanol-water) | 1.82 |

| Solubility | High |

| BBB Permeant | Yes |

| CYP Inhibition | CYP1A2 inhibitor |

Enzyme Inhibition

One of the most significant biological activities of 3-Bromo-4-methylpicolinonitrile is its inhibitory effect on glyceraldehyde-3-phosphate dehydrogenase (GAPDH). GAPDH is a key enzyme in glycolysis and various metabolic pathways, making it a target for cancer therapeutics. Studies indicate that the inhibition of GAPDH can lead to antiproliferative effects on cancer cells, suggesting potential applications in oncology.

Antiproliferative Effects

Research has demonstrated that compounds similar to 3-Bromo-4-methylpicolinonitrile exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of picolinonitriles have been shown to induce apoptosis in cancer cells, providing a basis for further investigation into their therapeutic potential.

Structure-Activity Relationship (SAR)

The biological activity of 3-Bromo-4-methylpicolinonitrile can be influenced by its structural modifications. Compounds with similar structures but different substituents have been evaluated for their biological efficacy, highlighting the importance of SAR studies in drug development. For example, variations in bromine positioning or methyl group substitutions can significantly alter enzyme binding affinities and biological outcomes .

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of picolinonitriles revealed that 3-Bromo-4-methylpicolinonitrile effectively inhibited cell proliferation in various cancer models. The mechanism was attributed to its ability to disrupt metabolic pathways critical for cancer cell survival.

Case Study 2: Enzyme Interaction Studies

Research involving enzyme interaction has shown that 3-Bromo-4-methylpicolinonitrile binds competitively to GAPDH, effectively reducing its activity. This competitive inhibition was quantified through kinetic studies, demonstrating a significant decrease in enzyme activity at micromolar concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.